

NU6102: A Potent Inhibitor of Cyclin-Dependent Kinases 1 and 2

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Compound of Interest

Compound Name: NU6102

Cat. No.: B1677023

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

NU6102 is a synthetic, cell-permeable purine derivative that acts as a potent and selective ATP-competitive inhibitor of cyclin-dependent kinase 1 (CDK1) and cyclin-dependent kinase 2 (CDK2). This technical guide provides a comprehensive overview of **NU6102**, including its chemical properties, mechanism of action, and its effects on the cell cycle and cancer cell proliferation. Detailed experimental protocols and data are presented to facilitate its use in research and drug development.

Chemical and Physical Properties

NU6102, with the chemical name O6-Cyclohexylmethyl-2-(4-sulfamoylanilino)purine, is a well-characterized small molecule inhibitor. Its key properties are summarized in the table below.

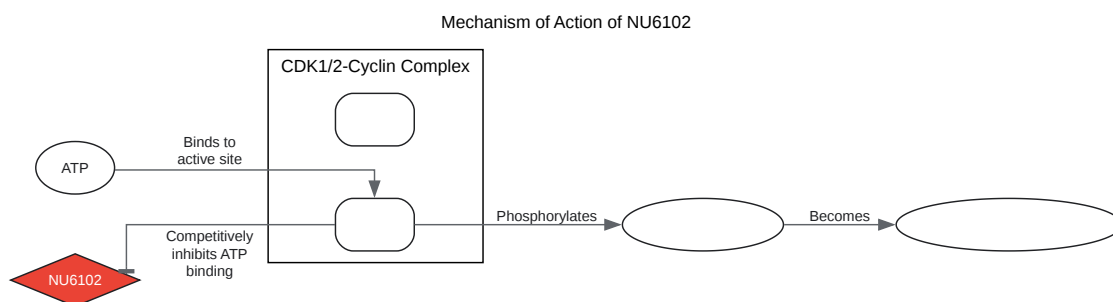
Property	Value
CAS Number	444722-95-6[1][2][3][4]
Molecular Formula	C ₁₈ H ₂₂ N ₆ O ₃ S[1][2]
Molecular Weight	402.47 g/mol [1][2]
Appearance	White to yellow solid
Solubility	Soluble in DMSO

Mechanism of Action and Selectivity

NU6102 functions as a potent, ATP-competitive inhibitor of CDK1/cyclin B and CDK2/cyclin A3 complexes.[1] Its inhibitory activity is highly selective for these two CDKs over other kinases, as demonstrated by in vitro kinase assays.

Kinase Target	IC ₅₀ (nM)
CDK2/cyclin A3	5.4[1]
CDK1/cyclin B	9.5[1]
ROCKII	600[1]
PDK1	800[1]
DYRK1A	900[1]
CDK4/D1	1600[1]

The mechanism of action involves **NU6102** binding to the ATP-binding pocket of the CDK, thereby preventing the phosphorylation of substrate proteins that are crucial for cell cycle progression.



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Fig. 1: Competitive inhibition of CDK1/2 by **NU6102**.

Biological Effects

Cell Cycle Arrest

NU6102 has been shown to induce cell cycle arrest in a phase-dependent manner. In asynchronously growing cancer cell lines, treatment with **NU6102** leads to a G2/M phase arrest. In contrast, when cells are synchronized and then released from serum starvation, **NU6102** causes a G1/S phase arrest. This demonstrates its role in disrupting the normal progression of the cell cycle at critical checkpoints.

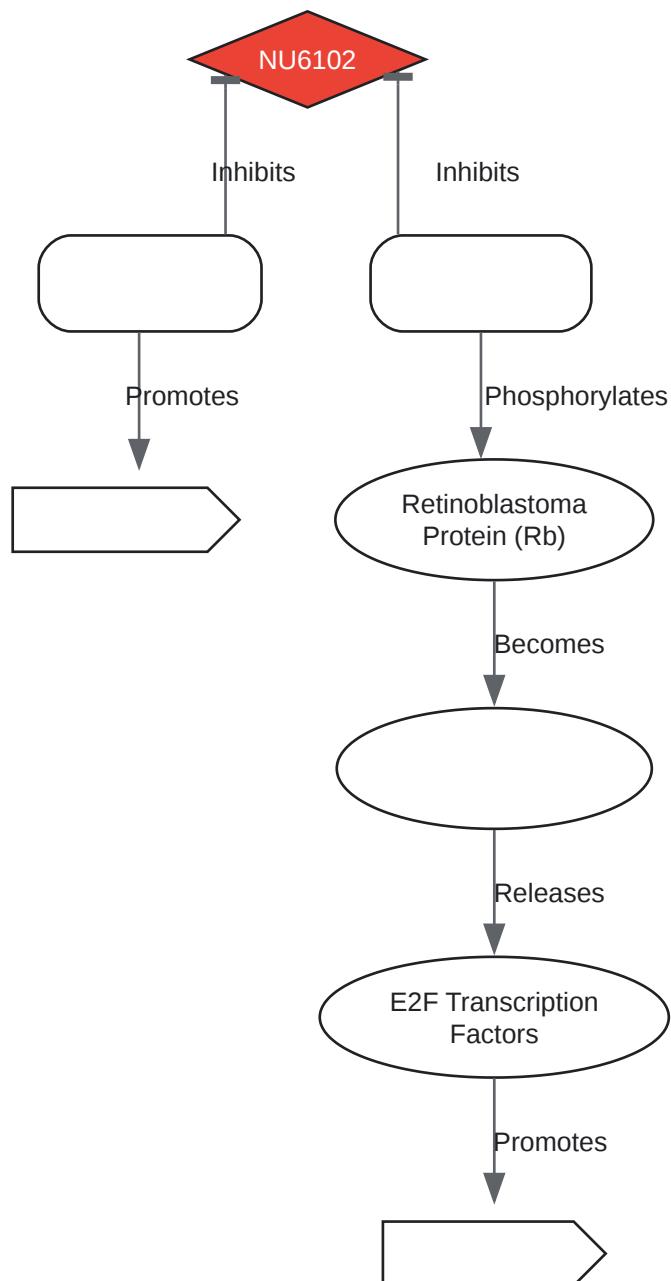
Anti-proliferative Activity

NU6102 exhibits anti-proliferative properties against various cancer cell lines. The growth inhibitory effects are quantified by GI₅₀ (concentration for 50% growth inhibition) and LC₅₀ (lethal concentration for 50% of cells) values.

Cell Line	GI ₅₀ (μM)	LC ₅₀ (μM)
MCF-7 (Breast Carcinoma)	8	Not Reported
SKUT-1B (Uterine Sarcoma)	Not Reported	2.6 (24h exposure)[1]

The anti-proliferative effects are linked to the inhibition of CDK1 and CDK2, which leads to the downstream inhibition of retinoblastoma protein (Rb) phosphorylation.

NU6102 Signaling Pathway in Cell Cycle Control

[Click to download full resolution via product page](#)**Fig. 2:** Effect of **NU6102** on the Rb-E2F pathway.

Experimental Protocols

The following are general methodologies for key experiments involving CDK inhibitors like **NU6102**. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the steps to analyze the cell cycle distribution of cells treated with **NU6102** using propidium iodide (PI) staining and flow cytometry.

- **Cell Seeding:** Plate cells in 6-well plates and allow them to adhere overnight.
- **Treatment:** Treat cells with the desired concentrations of **NU6102** or vehicle control (e.g., DMSO) for the specified duration (e.g., 24 hours).
- **Cell Harvesting:** Harvest both adherent and floating cells by trypsinization and centrifugation.
- **Fixation:** Wash the cell pellet with PBS and fix in ice-cold 70% ethanol while vortexing gently. Cells can be stored at -20°C.
- **Staining:** Centrifuge the fixed cells to remove ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.
- **Flow Cytometry:** Analyze the stained cells on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G1, S, and G2/M phases.

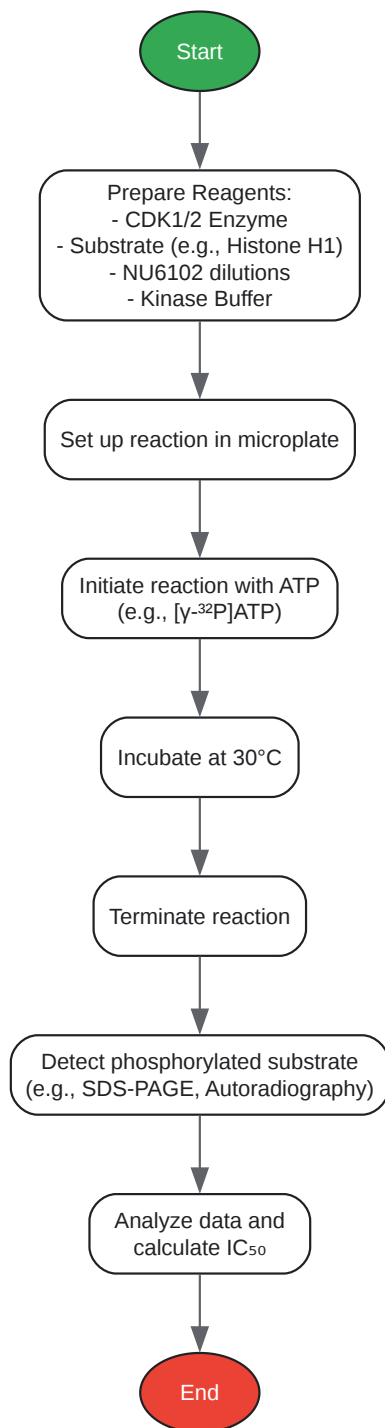
In Vitro Kinase Assay

This protocol describes a general method to assess the inhibitory activity of **NU6102** on CDK1/2 kinase activity.

- **Reaction Setup:** In a microplate, combine the purified active CDK1/cyclin B or CDK2/cyclin A3 enzyme, a suitable substrate (e.g., Histone H1), and varying concentrations of **NU6102** in a kinase reaction buffer.
- **Initiation:** Start the kinase reaction by adding ATP (can be radiolabeled, e.g., [γ -³²P]ATP).

- Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
- Termination: Stop the reaction by adding a stop solution (e.g., EDTA or SDS-PAGE loading buffer).
- Detection: The amount of phosphorylated substrate can be quantified. If using radiolabeled ATP, this can be done by SDS-PAGE followed by autoradiography or by using a scintillation counter. Non-radioactive methods often employ antibodies specific to the phosphorylated substrate or luminescence-based ATP detection kits.
- Data Analysis: Determine the IC₅₀ value of **NU6102** by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow for In Vitro Kinase Assay

[Click to download full resolution via product page](#)**Fig. 3:** Workflow for determining kinase inhibition.

In Vivo Studies

While **NU6102** itself has limited solubility, a water-soluble prodrug, NU6301, has been developed for in vivo applications. NU6301 is rapidly converted to **NU6102** in plasma. In mouse xenograft models using SKUT-1B tumor cells, administration of NU6301 led to tumor growth delay and inhibition of Rb phosphorylation in the tumor tissue, demonstrating the in vivo efficacy of **NU6102**.

Conclusion

NU6102 is a valuable research tool for studying the roles of CDK1 and CDK2 in cell cycle regulation and as a lead compound for the development of anti-cancer therapeutics. Its high potency and selectivity make it a precise instrument for dissecting the complex signaling pathways governed by these key kinases. The information and protocols provided in this guide are intended to support researchers in effectively utilizing **NU6102** in their studies.

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